Phenylbenzamines

Phenylbenzamines are a class of organic compounds characterized by the presence of a benzene ring attached to a phenylethylamine moiety. These compounds exhibit diverse biological activities and have found applications in various fields due to their structural diversity. Structurally, they typically consist of a benzene nucleus fused with a phenylethylamine group, which can be modified at several positions to generate isomers with varying properties.

In medicinal chemistry, phenylbenzamines are of particular interest as potential therapeutic agents for treating certain conditions such as hypertension and neurodegenerative diseases. Their pharmacological actions often involve interactions with neurotransmitter systems, particularly in the regulation of acetylcholine levels. Research into these compounds continues to explore their mechanisms of action and development of more selective derivatives.

Due to their structural complexity and functional versatility, phenylbenzamines play a significant role in both academic research and pharmaceutical drug discovery efforts. Their ability to modulate various physiological processes makes them valuable tools for understanding the underlying biochemical pathways involved in disease states.

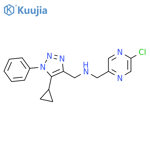

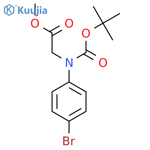

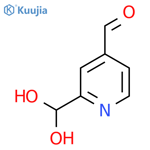

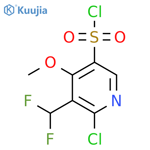

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

| 30117-17-0 | C19H22N2O3 |

|

| 32548-17-7 | C21H19NO5S |

|

4-Fluoro-N-(4-fluorophenyl)methylaniline | 80143-73-3 | C13H11F2N |

|

AA 29504 | 945828-50-2 | C19H25N3O2 |

|

3-Amino-4-(benzylamino)benzamide | 66315-41-1 | C14H15N3O |

|

4-Bromo-N-(4-fluorobenzyl)-3-methylaniline | 1019487-46-7 | C14H13BrFN |

|

2-Bromo-N-(3-fluorobenzyl)-4-methylaniline | 1019587-76-8 | C14H13BrFN |

|

N-(4-Fluorobenzyl)-2-methylaniline | 1020963-78-3 | C14H14FN |

|

4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline | 1021079-93-5 | C14H13F2N |

|

4-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036554-71-8 | C14H13ClFN |

Verwandte Literatur

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte